Product packaging for 12-Chlorododecanoic acid(Cat. No.:CAS No. 22075-86-1)

12-Chlorododecanoic acid

Cat. No.: B3252998
CAS No.: 22075-86-1
M. Wt: 234.76 g/mol
InChI Key: CSQLFBKZQRLUFP-UHFFFAOYSA-N
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Description

12-Chlorododecanoic acid (CAS Registry Number: 143-07-7) is a synthetically produced, chlorinated derivative of dodecanoic acid (lauric acid) . It is characterized by the molecular formula C12H23ClO2 and features a terminal chlorine atom on its 12-carbon alkyl chain, making it a valuable intermediate in organic and medicinal chemistry . The compound is a white, crystalline solid at room temperature, sharing physical characteristics similar to its parent fatty acid . Its structure, with a carboxylic acid head group and a reactive chloroalkyl tail, allows it to be readily incorporated into larger molecular constructs or to serve as a precursor for further chemical transformations. This compound holds significant research value as a versatile building block. Its primary applications include its use in the synthesis of various esters, such as the this compound chloromethyl ester , and other derivatives like acid chlorides . Researchers utilize it to create lipid analogs for studying membrane interactions and to fabricate surfactants with specific properties. The terminal chlorine is a key functional group that can participate in nucleophilic substitution reactions, enabling the elongation of the carbon chain or the introduction of new functional groups, such as azides or amines, for click chemistry or bioconjugation. The calculated physicochemical properties, including a logP of 4.50 , indicate high lipophilicity, making it suitable for research involving lipid bilayers and hydrophobic compartments. This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. As with many organic solids, it may cause serious eye irritation and should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23ClO2 B3252998 12-Chlorododecanoic acid CAS No. 22075-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-chlorododecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQLFBKZQRLUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 12 Chlorododecanoic Acid

Established Synthetic Routes to 12-Chlorododecanoic Acid

Traditional methods for synthesizing this compound rely on well-established organic reactions, primarily involving halogen exchange or the derivatization of functionalized fatty acids.

Halogenation-Based Approaches

Halogenation strategies are a direct means of introducing a halogen atom onto an alkyl chain. One documented method for the synthesis of this compound involves a halogen exchange reaction starting from 12-bromododecanoic acid. In this process, 12-bromododecanoic acid is treated with a chloride salt, such as calcium chloride, in the presence of a phase-transfer catalyst like tetra-n-butylammonium chloride. prepchem.com The reaction is typically carried out in a suitable solvent, such as acetonitrile, under reflux conditions to facilitate the nucleophilic substitution of the bromide ion with a chloride ion. prepchem.com

While direct terminal chlorination of dodecanoic acid via radical halogenation is a theoretical possibility, achieving high selectivity for the ω-position is challenging. Free radical halogenation of alkanes typically results in a mixture of chlorinated isomers, with substitution occurring at various positions along the carbon chain. docbrown.info

Multi-step Derivatization from ω-Hydroxy Fatty Acids

A more controlled and widely applicable approach involves the multi-step derivatization of ω-hydroxy fatty acids. In this methodology, 12-hydroxydodecanoic acid serves as a key precursor. The terminal hydroxyl group offers a reactive site for selective conversion to a chloro group. This transformation can be achieved using various chlorinating agents common in organic synthesis.

One standard method for converting a primary alcohol to an alkyl chloride is the use of thionyl chloride (SOCl₂). youtube.com The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion. This method is efficient due to the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which drive the reaction to completion. youtube.com

Novel and Optimized Synthetic Strategies

Ongoing research focuses on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound. These strategies aim to improve yields, reduce byproducts, and incorporate principles of green chemistry.

Efficiency and Selectivity Enhancements in Synthesis

The use of phase-transfer catalysis (PTC) represents a significant enhancement in the synthesis of haloalkanes from other halides or alcohols. mdpi.comwikipedia.org As mentioned in the halogen exchange reaction (Section 2.1.1), a phase-transfer catalyst facilitates the transfer of the chloride anion from the aqueous or solid phase to the organic phase where the fatty acid derivative is dissolved. prepchem.comyoutube.com This overcomes the mutual insolubility of the reactants, leading to faster reaction rates and often milder reaction conditions. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the nucleophile (Cl⁻), rendering it soluble and highly reactive in the organic phase. wikipedia.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles is increasingly important in chemical synthesis. In the context of this compound production, this involves the use of renewable feedstocks, enzymatic catalysis, and the reduction of hazardous waste.

A significant advancement in this area is the biocatalytic synthesis of the precursor, 12-hydroxydodecanoic acid. prepchem.com This can be achieved through the microbial fermentation of dodecanoic acid or its esters using engineered microorganisms. prepchem.com These biocatalytic processes often exhibit high selectivity and operate under mild conditions, reducing the energy input and the formation of unwanted byproducts compared to traditional chemical methods.

Furthermore, the emerging field of enzymatic halogenation holds promise for the direct and selective chlorination of fatty acids. mdpi.comnih.gov While still in development, flavin-dependent halogenases are being explored for their ability to catalyze the regioselective halogenation of various organic molecules under environmentally friendly conditions. mdpi.comresearchgate.net

Precursors and Building Blocks for this compound Production

The synthesis of this compound relies on the availability of suitable starting materials. The primary precursors are long-chain fatty acids and their functionalized derivatives.

Precursor NameChemical FormulaMolar Mass ( g/mol )Role in Synthesis
Dodecanoic AcidC₁₂H₂₄O₂200.32The fundamental twelve-carbon fatty acid backbone. nist.govsielc.com
12-Hydroxydodecanoic AcidC₁₂H₂₄O₃216.32A key intermediate where the terminal hydroxyl group is replaced by chlorine.
Dodecanedioic AcidC₁₂H₂₂O₄230.30A potential precursor that would require selective reduction and chlorination.
12-Bromododecanoic AcidC₁₂H₂₃BrO₂279.21A direct precursor in halogen exchange reactions. prepchem.com

Dodecanoic acid , also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. wikipedia.org It is a readily available and relatively inexpensive starting material, often sourced from coconut or palm kernel oil. wikipedia.org

12-Hydroxydodecanoic acid is a crucial intermediate in one of the primary synthetic routes. Its terminal hydroxyl group allows for selective chemical modification to introduce the chlorine atom. Biocatalytic methods are being developed for its sustainable production. prepchem.com

Dodecanedioic acid is a dicarboxylic acid that could potentially serve as a precursor. Its synthesis can be achieved through both chemical and biological routes. youtube.com Conversion to this compound would necessitate selective reduction of one carboxylic acid group to an alcohol followed by chlorination.

12-Bromododecanoic acid is used as a direct precursor in halogen exchange reactions to yield this compound. prepchem.com

Transformation from Vernolic Acid Derivatives

Vernolic acid (cis-12-epoxy-octadeca-cis-9-enoic acid), a naturally occurring epoxy fatty acid found in high concentrations in the seed oil of Vernonia galamensis, serves as a renewable starting material for C12 monomers. nih.govgoogle.comwikipedia.org A multi-step chemical transformation can convert vernolic acid into this compound.

A plausible synthetic pathway involves:

Hydrogenation: The first step is the hydrogenation of vernolic acid to produce 12,13-epoxystearic acid. google.com This process saturates the carbon-carbon double bond.

Oxidative Cleavage: The resulting epoxide is then subjected to oxidative cleavage. Treatment with periodic acid cleaves the C12-C13 epoxy bond to yield 12-oxododecanoic acid, a key intermediate which contains both an aldehyde and a carboxylic acid functional group. google.com The reaction progress can be monitored by observing the characteristic aldehyde proton signal around 9.3 ppm in proton NMR spectroscopy. google.com

Reduction of the Aldehyde: The terminal aldehyde group of 12-oxododecanoic acid is selectively reduced to a primary alcohol, yielding 12-hydroxydodecanoic acid. This reduction can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), which typically does not reduce the carboxylic acid moiety. imperial.ac.uk

Chlorination of the Alcohol: The final step is the conversion of the terminal hydroxyl group of 12-hydroxydodecanoic acid into a chloride. This nucleophilic substitution can be carried out using standard chlorinating agents like thionyl chloride (SOCl₂) or a combination of triphenylphosphine (B44618) and carbon tetrachloride. ub.edu

This sequence provides a pathway from a natural, renewable feedstock to the desired chlorinated fatty acid.

Utilization of ω-Functionalized Dodecanoic Acid Analogues

This compound can also be synthesized from other dodecanoic acid analogues that are already functionalized at the terminal (ω) position.

From 12-Bromododecanoic Acid: A direct and efficient method involves a halide exchange reaction, a variant of the Finkelstein reaction. prepchem.comvanderbilt.edu In this process, 12-bromododecanoic acid is treated with a source of chloride ions to replace the bromide. prepchem.com The reaction is typically driven to completion by the choice of solvent and reaction conditions. prepchem.com

Table 1: Synthesis of this compound from 12-Bromododecanoic Acid

Reactant Reagents Solvent Conditions Product
12-Bromododecanoic acid Calcium chloride, Tetra-n-butylammonium chloride Acetonitrile Heated under reflux for 4 hours This compound

Data derived from a documented synthesis procedure. prepchem.com

From 12-Hydroxydodecanoic Acid: Another important precursor is 12-hydroxydodecanoic acid. This ω-hydroxy fatty acid can be produced through biocatalytic routes, for instance, by the whole-cell biotransformation of dodecanoic acid using engineered P450 monooxygenase systems. nih.govmdpi.com Once obtained, the terminal hydroxyl group is converted to a chloride using standard chemical methods as described in the final step of the vernolic acid pathway (e.g., using SOCl₂). ub.edu

Derivatization and Functionalization Studies of this compound

The bifunctional nature of this compound, possessing both a terminal chloro group and a carboxylic acid, allows for a wide range of chemical modifications at either end of the molecule.

Esterification and Amidation Studies

The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions, which are fundamental for creating more complex molecules.

Esterification: General methods for the esterification of fatty acids, such as reacting with an alcohol in the presence of an acid catalyst, are applicable. mdpi.comgoogle.com For instance, a mixture of chloroform-methanolic HCl with cupric acetate (B1210297) can achieve complete esterification at room temperature. nih.gov

Amidation via Active Ester: A common strategy for forming amide bonds under mild conditions is to first convert the carboxylic acid into an "activated" ester. This active ester is then highly reactive towards amines. A documented example for this compound involves a two-step process to synthesize a complex amide. prepchem.com

Active Ester Formation: this compound is reacted with p-nitrophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form the p-nitrophenyl ester of this compound. prepchem.com

Amidation: The isolated active ester is then treated with an amine, such as 6-(4'-N-glycyl-spicaminyl-amino)purine, and a base like triethylamine (B128534) to yield the final amide product. prepchem.com

Table 2: Amidation of this compound via an Active Ester Intermediate

Step Starting Material Reagents Solvent Product
1 This compound p-Nitrophenol, N,N'-Dicyclohexylcarbodiimide (DCC) N,N-Dimethylformamide (DMF) Active ester of this compound
2 Active ester of this compound 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride, Triethylamine N,N-Dimethylformamide (DMF) Final amide product (SPK132)

Data sourced from a specific synthetic protocol. prepchem.com

Functional Group Interconversions at the Chlorinated Terminus

The terminal chloro group functions as a leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups at the C-12 position. The reactivity of alkyl halides in Sₙ2 reactions generally follows the order I > Br > Cl. vanderbilt.edu

The synthesis of this compound from its bromo analogue is itself an example of a functional group interconversion at this terminus. prepchem.com Conversely, the chloro group can be displaced by other nucleophiles, such as iodide or azide (B81097) ions, to generate different ω-functionalized fatty acids. vanderbilt.edu For example, reacting this compound with sodium iodide in acetone (B3395972) (a Finkelstein reaction) would be expected to produce 12-iodododecanoic acid.

Transformations at the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group can undergo other significant transformations.

Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol, yielding 12-chloro-1-dodecanol. Potent reducing agents like lithium aluminium hydride (LAH) are capable of this transformation, although care must be taken as LAH is highly reactive and may also affect the chloro group. imperial.ac.uk

Homologation (Arndt-Eistert Reaction): The carbon chain can be extended by one methylene (B1212753) unit through the Arndt-Eistert reaction. vanderbilt.edu This sequence involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement (Wolff rearrangement) in the presence of water, an alcohol, or an amine yields a carboxylic acid, ester, or amide, respectively, with one additional carbon atom. vanderbilt.edu

Chemical Reactivity and Mechanistic Investigations of 12 Chlorododecanoic Acid

Oxidative Transformations

Oxidative processes involving 12-chlorododecanoic acid can be categorized into enzyme-mediated biotransformations and abiotic chemical reactions.

The cytochrome P450 (CYP) superfamily of enzymes, known for their role in metabolizing fatty acids, exhibits distinct mechanisms and specificities when reacting with halogenated substrates like this compound.

The high ω-hydroxylation regiospecificity of enzymes like CYP4A1 is attributed to a structural feature: a narrow substrate channel that orients the terminal (ω) carbon of the fatty acid toward the enzyme's active oxidizing species, while restricting access to other positions along the carbon chain. nih.govnih.gov Studies involving 12-halododecanoic acids, including the chloro-, bromo-, and iodo- derivatives, have been used to probe the dimensions of this channel. nih.govnih.gov

While all three halogenated dodecanoic acids bind to CYP4A1 with similar affinities, their oxidation rates differ significantly. nih.govnih.gov The 12-chloro and 12-bromo variants are readily oxidized, whereas the 12-iodo analog is a very poor substrate. nih.govnih.gov This observation suggests that the substrate channel is wide enough to accommodate chlorine and bromine atoms but too narrow for the larger iodine atom. nih.gov This leads to an estimated effective channel diameter of more than 3.90 Å but less than 4.30 Å. nih.govnih.gov

Enzymes of the CYP52 family, found in various yeasts and fungi, are also known for their ability to metabolize n-alkanes and fatty acids. nih.gov These enzymes often have overlapping substrate specificities and are crucial for organisms that use hydrocarbons as a carbon source. nih.gov

The oxidation of this compound by CYP4A1 proceeds through two competing pathways, yielding distinct products: 12-hydroxydodecanoic acid and 12-oxododecanoic acid. nih.govnih.gov These products arise from two different mechanisms:

Halide Oxidation: This pathway leads to the formation of 12-hydroxydodecanoic acid (an alcohol). The mechanism involves the initial oxidation of the terminal chlorine atom to an oxohalonium species. nih.gov This reactive intermediate is subsequently hydrolyzed by water from the surrounding medium, which displaces the halide and forms the terminal hydroxyl group. nih.govnih.gov

Carbon Hydroxylation: This pathway produces 12-oxododecanoic acid (an aldehyde). It follows a more conventional carbon hydroxylation mechanism where the enzyme hydroxylates the terminal carbon. nih.gov This is followed by the elimination of HCl to form the aldehyde. nih.gov

Control experiments with CYP2E1, an enzyme with ω-1 regiospecificity, primarily yield the aldehyde product, further highlighting the unique catalytic action of CYP4A1 on these substrates. nih.govnih.gov

Table 1: Products of CYP4A1-Mediated Oxidation of this compound

Product Formation Pathway Key Mechanistic Step
12-Hydroxydodecanoic acid Halide Oxidation Hydrolysis of an oxohalonium intermediate by water. nih.govnih.gov
12-Oxododecanoic acid Carbon Hydroxylation Hydroxylation of the terminal carbon followed by elimination. nih.gov

Isotopic labeling experiments have been instrumental in confirming the proposed mechanisms for the oxidation of this compound.

When incubations with CYP4A1 were conducted in water enriched with the heavy oxygen isotope (H₂¹⁸O), the ¹⁸O atom was incorporated exclusively into the 12-hydroxydodecanoic acid product. nih.govnih.gov Conversely, the oxygen atom in the 12-oxododecanoic acid product was derived from molecular oxygen (O₂), not from the water. nih.govnih.gov This provides definitive evidence that the alcohol is formed via hydrolysis of an intermediate (the halide oxidation pathway), while the aldehyde is formed through a direct hydroxylation mechanism. nih.govnih.gov

Table 2: Summary of Isotopic Labeling Studies on CYP4A1 Oxidation

Isotopic Label Substrate Key Finding Mechanistic Insight
H₂¹⁸O This compound The ¹⁸O from water is incorporated into 12-hydroxydodecanoic acid. nih.govnih.gov Confirms the alcohol product arises from the hydrolysis of an intermediate. nih.govnih.gov
¹⁸O₂ This compound The ¹⁸O from molecular oxygen is incorporated into 12-oxododecanoic acid. nih.gov Confirms the aldehyde product arises from a direct enzymatic hydroxylation. nih.gov
²H (Deuterium) 12,12-[²H]₂-12-chlorododecanoic acid Increased ratio of alcohol to aldehyde product. nih.govnih.gov Indicates that C-H bond cleavage is a rate-limiting step in the carbon hydroxylation pathway. nih.govnih.gov

Abiotic oxidation refers to the oxidation of a molecule without the involvement of biological catalysts like enzymes. While specific studies detailing the abiotic oxidation of this compound are not extensively documented in the literature, the principles of organic chemistry allow for the prediction of potential reactions. The carboxylic acid functional group is generally resistant to mild oxidizing agents. The long alkyl chain, being saturated, is also relatively inert. Therefore, abiotic oxidation would likely target the terminal carbon-chlorine bond under specific conditions, although this would require potent oxidizing agents and potentially harsh reaction conditions. Such reactions are less specific than enzymatic processes and could lead to a mixture of products.

Cytochrome P450-Mediated Biotransformations

Nucleophilic Substitution Reactions at the Chlorinated Position

The carbon-chlorine bond in this compound is susceptible to nucleophilic attack. The nucleophilic substitution of a chlorine atom in an aliphatic compound is one of the most fundamental and frequently used reactions in organic synthesis. nih.gov This reaction allows for the chlorine atom to be replaced by a wide variety of nucleophiles. nih.gov

In the case of this compound, a nucleophile can attack the carbon atom bonded to the chlorine, displacing the chloride ion, which is a good leaving group. This Sₙ2 reaction would result in a new functional group at the terminal position of the dodecanoic acid chain. This type of reaction is a cornerstone of synthetic chemistry, particularly for the construction of larger carbon skeletons through the use of carbanion nucleophiles in alkylation reactions. nih.gov

Elimination Reactions for α,β-Unsaturated Analogues

The formation of α,β-unsaturated analogues from this compound is not a direct process and would require a multi-step synthesis, as the chlorine atom is located at the ω-position (carbon 12), distant from the α and β positions relative to the carboxyl group. A direct elimination of HCl from this compound would lead to the formation of 11-dodecenoic acid, an ω-unsaturated fatty acid, not an α,β-unsaturated one.

Alternatively, the synthesis of α,β-unsaturated aldehydes and ketones can be achieved from their corresponding silyl (B83357) enol ethers through a visible-light-promoted organocatalytic aerobic oxidation. lumenlearning.com Another approach involves the reaction of aldehydes with formaldehyde (B43269) in the presence of a pyrrolidine (B122466) catalyst to yield α-substituted α,β-unsaturated aldehydes. nih.gov These methods, however, start from different precursors and are not direct transformations of this compound.

The elimination reactions of alkyl halides, in general, can proceed through either an E1 or E2 mechanism. lumenlearning.com The E2 mechanism is a single-step process that requires a strong base and an anti-periplanar arrangement of the proton and the leaving group. lumenlearning.commsu.edu The E1 mechanism is a two-step process involving the formation of a carbocation intermediate and is favored by weak bases and polar protic solvents. lumenlearning.com For a primary alkyl chloride like this compound, an E2 mechanism would be the more likely pathway for elimination, typically requiring a sterically hindered strong base to minimize competing Sₙ2 substitution reactions. msu.edu

Carboxylic Acid Reactions in the Presence of the Halogen Moiety

The carboxylic acid group of this compound can undergo a variety of reactions typical of this functional group, largely without interference from the terminal chloro moiety due to the long separating alkyl chain. These reactions primarily involve nucleophilic acyl substitution. stackexchange.com

Esterification: this compound can be converted to its corresponding esters through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comyoutube.com Alternatively, carboxylates can react with primary alkyl halides via an Sₙ2 reaction to form esters. youtube.com

Amide Formation: The synthesis of amides from this compound also proceeds through activation of the carboxylic acid. A common and effective method is the conversion of the carboxylic acid to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). stackexchange.comlibretexts.org The resulting 12-chlorododecanoyl chloride can then be reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding primary, secondary, or tertiary amide. libretexts.orgmdpi.com This two-step process, often referred to as the Schotten-Baumann reaction, is generally efficient. stackexchange.com Direct condensation of the carboxylic acid with an amine is also possible but often requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium-based catalysts to facilitate the reaction and overcome the formation of an unreactive ammonium (B1175870) carboxylate salt. nih.govresearchgate.netnih.gov

The following table summarizes these general reactions:

Reaction TypeReagentsProductGeneral Yield
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)12-Chloro-dodecanoate EsterModerate to High
Amide Synthesis (via Acyl Chloride)1. SOCl₂ or PCl₅2. Amine (e.g., NH₃, RNH₂, R₂NH)12-Chloro-dodecanamideGood to Excellent
Direct AmidationAmine, Coupling Agent (e.g., DCC, TiCl₄)12-Chloro-dodecanamideModerate to Excellent

Note: The yields are general estimates based on reactions with similar long-chain fatty acids and may vary depending on the specific substrate and reaction conditions.

Applications in Advanced Materials Science and Chemical Intermediates

Monomer and Building Block in Polymer Chemistry and Materials Synthesis

The ability of 12-chlorododecanoic acid to be integrated into polymeric structures is a key aspect of its utility in materials science. It can act as a monomer in polycondensation reactions or be used to introduce specific functionalities onto existing polymer chains.

While direct polycondensation of this compound is not a commonly cited method, its derivatives are readily employed in the synthesis of polyesters and polyamides. The carboxylic acid group can react with diols to form polyester (B1180765) chains, or with diamines to create polyamides. mdpi.comnih.goviscientific.orglibretexts.org For instance, the conversion of this compound to its acyl chloride derivative, 12-chlorododecanoyl chloride, enhances its reactivity for polycondensation reactions. This acyl chloride can then undergo interfacial polymerization with multifunctional amines or alcohols to create thin-film composite membranes with tailored properties. nih.govresearchgate.netutwente.nlmdpi.commdpi.com

Furthermore, the chlorine atom provides a site for subsequent reactions, allowing for the creation of functional polymers. For example, the chlorine can be substituted to introduce different functional groups along the polymer backbone, leading to materials with specific properties such as altered solubility, reactivity, or biocompatibility.

The terminal chlorine atom of this compound serves as a reactive handle for grafting this long aliphatic chain onto existing polymer backbones. This "grafting onto" method can be used to modify the surface properties of polymers, introducing hydrophobicity or other desired characteristics. The process typically involves reacting the polymer, which has appropriate functional groups, with 12-chlorododecanoyl chloride.

Additionally, the principle of using haloalkanes as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) suggests a potential application for this compound. While not a conventional initiator, its structure presents the possibility of being adapted for such purposes, enabling the growth of polymer chains from the terminal chlorine atom.

Precursor for Specialty Chemicals and Fine Organic Synthesis

Beyond polymer science, this compound is a valuable starting material for the synthesis of a variety of specialty chemicals, most notably ω-amino fatty acids and other long-chain functionalized molecules.

One of the most significant applications of this compound is its role as a precursor in the synthesis of ω-amino fatty acids, particularly 12-aminododecanoic acid. This monomer is of great industrial importance as it is the primary building block for the high-performance polymer Nylon-12. google.com The synthesis typically involves the conversion of the terminal chlorine atom to an amino group.

A common route involves the transformation of this compound into 12-azidododecanoic acid, which is then reduced to 12-aminododecanoic acid. nih.gov An alternative pathway proceeds through a 12-oxododecanoic acid intermediate, which can be derived from the hydrolysis of the chloro- a or from other renewable sources like vernolic acid. google.com This oxo-acid can then be converted to an oxime and subsequently reduced to the desired amino acid. google.com These bio-based routes to nylon monomers are of increasing interest as sustainable alternatives to traditional petrochemical processes. nih.gov

Synthesis of 12-Aminododecanoic Acid from this compound
StepReactantReagentProductRelevance
1This compoundSodium azide (B81097)12-Azidododecanoic acidIntroduction of nitrogen functionality
212-Azidododecanoic acidReducing agent (e.g., H₂/Pd)12-Aminododecanoic acidFormation of the amino acid monomer

The reactivity of the chlorine atom in this compound opens the door to a wide array of other long-chain functionalized molecules. The chlorine can be displaced by various nucleophiles to introduce different functionalities at the ω-position.

For example, reaction with a thiol source can yield 12-thiododecanoic acid, a molecule with a terminal thiol group that can be used in self-assembled monolayers or as a linker in various chemical and biological applications. The synthesis of an active ester of this compound has also been reported, which can then be reacted with other molecules to form more complex structures. prepchem.com This highlights its utility as a versatile building block in the synthesis of a diverse range of long-chain compounds with specific functionalities.

Role in Biochemical Probe Development and Enzyme Characterization (Non-Therapeutic Studies)

The unique chemical properties of this compound also lend themselves to applications in the field of biochemistry, particularly in the development of biochemical probes and the characterization of enzymes.

Haloalkane dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds. Long-chain haloalkanoic acids, such as this compound, can serve as substrates for these enzymes. nih.govfrontiersin.orgnih.gov The dehalogenation reaction can be monitored to characterize the activity and substrate specificity of these enzymes. For instance, studies have shown that some L-2-haloacid dehalogenases can effectively dehalogenate long-chain 2-haloalkanoic acids in organic solvents. nih.gov This suggests that ω-haloalkanoic acids like this compound could be valuable tools for studying the catalytic mechanisms of dehalogenases.

Furthermore, the development of inhibitors for enzymes like haloalkane dehalogenases is crucial for understanding their biological roles. nih.gov While not an inhibitor itself, the structure of this compound can serve as a scaffold for the design and synthesis of such inhibitory probes. By modifying the carboxylic acid group or replacing the chlorine with other functionalities, researchers can create molecules that interact with the active site of these enzymes, providing insights into their function. The ability to create derivatives such as 12-azidododecanoic acid also opens up possibilities for its use in "click chemistry" applications for bioconjugation and the development of activity-based probes.

Probes for Enzyme Active Site Characterization and Regiospecificity Studies

This compound serves as a valuable chemical probe for investigating the active sites and catalytic mechanisms of certain enzymes, particularly those in the cytochrome P450 (CYP) superfamily. These enzymes are monooxygenases that play a critical role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. wikipedia.orgnih.gov The primary mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into a substrate, often resulting in hydroxylation. youtube.com

The study of fatty acid metabolism by CYP enzymes is crucial for understanding various physiological processes. nih.gov Enzymes such as those belonging to the CYP4A and CYP4B subfamilies are known to hydroxylate medium-chain fatty acids like dodecanoic acid (lauric acid) at the terminal (ω) and sub-terminal (ω-1) positions. nih.gov The precise location of this hydroxylation is a key aspect of the enzyme's regiospecificity .

By substituting a hydrogen atom with a chlorine atom at the 12th carbon (the ω-position), this compound acts as a modified substrate or a mechanistic probe. This halogenation at the primary site of oxidation allows researchers to study several aspects of the enzyme's function:

Binding and Orientation: Successful binding of this compound to the enzyme's active site, even if subsequent reaction is inhibited, provides information about the size, shape, and chemical environment of the binding pocket.

Shifting Regiospecificity: If the enzyme is blocked from acting at the ω-position by the chlorine atom, it may catalyze oxidation at an alternative site, such as the ω-1 position. Observing this shift provides insight into the flexibility of the active site and the factors that control where the hydroxylation occurs.

Mechanism-Based Inhibition: In some cases, the metabolism of a halogenated substrate can lead to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme. While not extensively documented for this specific compound, this phenomenon is a known strategy for probing active site architecture. manchester.ac.uk

Research on the metabolism of lauric acid by reconstituted rabbit P450 isoforms has demonstrated that different enzymes exhibit distinct regiospecificity. For instance, CYP2E1, CYP4A5/7, and CYP4B1 were found to be the most active in the desaturation of lauric acid to form 11-dodecenoic acid, a reaction that involves the removal of a hydrogen atom from the ω-1 position. nih.gov The use of terminally substituted analogs like this compound is a logical extension of such studies to further delineate the catalytic capabilities and substrate constraints of these important enzymes. nih.gov

Regioselectivity of Cytochrome P450 Isoforms on Dodecanoic Acid (Lauric Acid)
CYP450 IsoformPrimary Site of ActionPrimary Product(s)Significance in Regiospecificity Studies
CYP4A Family (e.g., CYP4A11)ω (Terminal) Carbon12-Hydroxydodecanoic acidConsidered canonical fatty acid ω-hydroxylases. nih.gov
CYP4B1ω-1 (Sub-terminal) Carbon11-Hydroxydodecanoic acid, 11-Dodecenoic acidDemonstrates preference for the sub-terminal position, highlighting isoform-specific regiospecificity. nih.gov
CYP2E1ω-1 (Sub-terminal) Carbon11-Dodecenoic acidShows significant desaturation activity, indicating a mechanism initiated at the ω-1 position. nih.gov

Lipid Analogues in Model Membrane Studies

While the primary application of this compound is in enzymology, its structure as a modified fatty acid suggests potential utility as a lipid analogue in the study of model membranes, such as liposomes and lipid bilayers. The chemical reactivity and physical properties of lipids in a membrane are fundamental to the membrane's biological function. nih.gov

The introduction of a halogen atom into a fatty acid chain can significantly alter its physicochemical properties and its interactions within a lipid bilayer. nih.govresearchgate.net Specifically, a chlorine atom at the terminus of the acyl chain introduces several changes compared to a standard methyl group:

Increased Polarity: The carbon-chlorine bond is more polar than a carbon-hydrogen bond, which can affect the molecule's partitioning between aqueous and lipid phases and its orientation at the membrane interface.

Steric Bulk: The chlorine atom is larger than a hydrogen atom, introducing steric hindrance that can disrupt the ordered packing of adjacent lipid tails in the hydrophobic core of the membrane. nih.gov

Studies on other halogenated lipids have shown that such modifications can fluidize the membrane, thin the bilayer, and alter the phase transition temperature (the temperature at which a membrane transitions from a gel-like state to a fluid state). nih.gov The presence of the halogen can affect how the lipid packs, potentially preventing tight packing and lowering the melting temperature. nih.gov

Although specific studies extensively detailing the use of this compound in model membranes are not widely documented in the surveyed literature, its structure makes it a candidate for investigating how terminal chain modifications impact membrane properties. By incorporating this analogue into a model membrane, researchers could study its effects on:

Membrane fluidity and permeability.

Phase behavior and the formation of lipid domains.

Interactions with membrane-associated proteins.

The stability and lytic susceptibility of the lipid assembly. nih.gov

The presence of halogenated fatty acids has been noted to potentially change the conformation of biological membranes, underscoring the biophysical impact of such modifications. researchgate.net Therefore, this compound represents a tool to probe the sensitivity of lipid bilayers to chemical modifications at the terminus of the acyl chain.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation and Mechanistic Studies

Spectroscopy is fundamental to determining the molecular structure of 12-chlorododecanoic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a fingerprint based on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information, advanced 2D techniques are essential for definitive signal assignment.

¹H NMR: The proton spectrum would show characteristic signals for the methylene (B1212753) (-CH₂-) protons along the aliphatic chain, typically in the range of 1.2-1.6 ppm. The protons alpha to the carboxyl group (-CH₂-COOH) would appear further downfield (approx. 2.3 ppm), while the protons on the carbon bearing the chlorine atom (Cl-CH₂-) would be the most deshielded of the methylene groups, appearing around 3.5 ppm due to the electronegativity of the chlorine atom.

¹³C NMR: The carbon spectrum would display distinct signals for each of the 12 carbon atoms. The carbonyl carbon (C=O) would be observed significantly downfield (approx. 180 ppm). The carbon attached to the chlorine (C-12) would be found around 45 ppm, while the other methylene carbons would resonate between 20-35 ppm.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, for instance, between the protons at C-11 and the carbon at C-12, further solidifying the structural assignment. hmdb.ca

Solid-State NMR could be employed to study the compound in its solid form, providing information about its crystalline structure, polymorphism, and molecular dynamics in the solid state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (-COOH) ~11-12 (broad s) ~180
C2 (-CH₂-) ~2.35 (t) ~34
C3 (-CH₂-) ~1.63 (quint) ~25
C4-C10 (-CH₂-)₇ ~1.2-1.4 (m) ~29
C11 (-CH₂-) ~1.75 (quint) ~32

Note: Predicted values are based on standard chemical shift data for dodecanoic acid and the known effects of a terminal chloro-substituent.

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, while tandem MS (MS/MS) is used to probe its structure through controlled fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₂H₂₃ClO₂), the expected monoisotopic mass is 234.13866 Da. ebi.ac.uk A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine: two peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1 (³⁵Cl:³⁷Cl), corresponding to [M]⁺ and [M+2]⁺ ions.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion (e.g., m/z 234.1) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information. Expected fragmentation pathways for this compound would include the loss of a water molecule (-18 Da), loss of the carboxyl group (-45 Da), and characteristic cleavages along the alkyl chain. This technique is crucial for differentiating isomers and identifying the compound in complex mixtures.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. compoundchem.comnih.gov The resulting spectra provide information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of a carboxylic acid. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded carboxyl group. chemguide.co.uk A strong, sharp absorption band would appear in the range of 1680-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch. chemguide.co.uk C-H stretching vibrations from the long alkyl chain would be observed between 2850 and 3000 cm⁻¹. A peak corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also detect the vibrations of the molecule. The C-H and C=O stretching modes are also Raman active. The C-C backbone of the alkyl chain would show characteristic stretching and bending modes. researchgate.net Raman can be particularly useful for analyzing samples in aqueous media and for studying the compound's conformational properties.

Chromatographic Separation Techniques for Complex Mixture Analysis

Chromatography is essential for isolating this compound from reaction mixtures, biological samples, or environmental matrices before its characterization and quantification.

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are the gold standard for the analysis of trace compounds in complex mixtures. phytojournal.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the polarity and low volatility of the carboxylic acid group often necessitate derivatization. researchgate.net this compound can be converted to a more volatile ester, such as its methyl ester (this compound methyl ester), prior to injection. The sample is then separated on a capillary column (e.g., a nonpolar HP-5 column) based on boiling point and polarity. The eluting compound is then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for confident identification and quantification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that does not typically require derivatization. nih.gov Separation can be achieved using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid to improve peak shape. sielc.com The eluate is ionized (commonly via electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. By using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, extremely low detection limits and high specificity can be achieved. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC-MS uses supercritical CO₂ as the primary mobile phase, offering a "green" alternative with fast analysis times. nih.gov For an acidic compound like this compound, a polar co-solvent (e.g., methanol) is added to the CO₂. SFC is well-suited for separating lipids and can be coupled with MS for detection. nih.gov It can offer different selectivity compared to LC and GC.

Table 2: Comparison of Hyphenated Chromatographic Techniques for this compound Analysis

Technique Derivatization Required? Typical Column Key Advantages
GC-MS Usually (e.g., methylation) Nonpolar capillary (e.g., HP-5) High resolution, established libraries
LC-MS/MS No Reversed-phase (e.g., C18) High sensitivity and specificity (MRM), suitable for non-volatile compounds

| SFC-MS | No | Various (e.g., Diol, Chiral) | Fast separations, reduced organic solvent use, orthogonal selectivity |

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. wikipedia.org

This compound itself is an achiral molecule as it does not possess a stereocenter (a carbon atom bonded to four different groups). Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, chiral chromatography is not applicable for the enantiomeric purity assessment of this specific compound.

However, if an isomer or a derivative of dodecanoic acid contained a chiral center (for example, 2-chloro-dodecanoic acid), chiral chromatography would be essential for separating its R- and S-enantiomers. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP through a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org

Preparative Chromatography for Compound Isolation and Purification

The isolation and purification of this compound from reaction mixtures or natural extracts are critical steps to ensure a high-purity compound for subsequent analysis or use. Preparative chromatography is a principal technique employed for this purpose, valued for its high resolution and efficiency in separating complex mixtures. researchgate.net

Common preparative chromatographic techniques applicable to this compound include:

Column Chromatography: This is a fundamental method for purification. In one documented synthesis, the reaction product of this compound was purified using chromatography on a silica (B1680970) gel column. prepchem.com A gradient elution system, such as chloroform-methanol, is often used to separate the target compound from reactants and byproducts. prepchem.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): As an evolution of column chromatography, Prep-HPLC offers superior separation efficiency and has become a primary tool for isolating various classes of natural and synthetic compounds. researchgate.net For long-chain fatty acids, reversed-phase columns (like ODS or C18) are typically used. aocs.org

Other Purification Techniques: Alongside chromatography, methods such as extraction and crystallization are often employed. For instance, after synthesis, this compound can be initially isolated by distribution into an ethyl acetate-water system. prepchem.com For related fatty acids, cold temperature crystallization has been noted as an efficient and cost-effective purification technique that minimizes solvent use. google.com

Table 1: Preparative Methods for this compound Purification

Method Stationary Phase/Medium Mobile Phase/Solvent System Purpose Reference
Column Chromatography Silica Gel Chloroform-Methanol Gradient Purification of reaction products prepchem.com
Liquid-Liquid Extraction Ethyl acetate-water N/A Initial isolation from aqueous mixture prepchem.com
Crystallization N/A Light petroleum Final purification of similar oxo-acids google.com
Prep-HPLC Octadecylsilyl (ODS) Acetonitrile/Water or Methanol/Water High-purity isolation aocs.org

Electrochemical and Other Advanced Analytical Approaches

While specific electrochemical analysis methods for this compound are not extensively detailed in the literature, the broader field of advanced analytical chemistry utilizes powerful techniques for the characterization of long-chain fatty acids. The primary methods rely on mass spectrometry coupled with a chromatographic separation front-end.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for fatty acid analysis. chromatographyonline.com It requires that the analyte be volatile and thermally stable. chromatographyonline.com Due to the low volatility of this compound, derivatization is necessary prior to analysis. colostate.edu The sample is vaporized and separated on a column based on boiling point and polarity, with the mass spectrometer then identifying and quantifying the compound based on its mass-to-charge ratio and fragmentation pattern. creative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for non-volatile or thermally sensitive compounds. creative-proteomics.com LC-MS/MS separates the sample in the liquid phase before it enters the mass spectrometer. creative-proteomics.com This method can offer high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM) mode, which minimizes matrix interference. chromatographyonline.com For saturated fatty acids like this compound, fragmentation efficiency can sometimes be low, which may necessitate analysis in single ion reaction mode or the use of derivatization to enhance signal. chromatographyonline.com

Development of Derivatization Methods for Enhanced Analytical Performance

Chemical derivatization is a crucial strategy in the analysis of this compound, employed to overcome inherent analytical challenges associated with carboxylic acids. jfda-online.com The primary goals of derivatization are to increase volatility for GC analysis and to improve ionization efficiency and chromatographic retention for LC-MS analysis. researchgate.netddtjournal.com

For Gas Chromatography (GC) Analysis: The high polarity and low volatility of carboxylic acids like this compound can lead to poor peak shape and low sensitivity in GC analysis. colostate.edu Derivatization converts the polar carboxyl group into a less polar, more volatile functional group. researchgate.net

Alkylation (Esterification): This is the most common method, typically involving the conversion of the carboxylic acid to its methyl ester (FAME). colostate.edu This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF₃ or HCl. colostate.edu

Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS) to drive the reaction to completion. sigmaaldrich.com The resulting TMS esters are more volatile and thermally stable. gcms.cz

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: Carboxylic acids are often difficult to retain on standard reversed-phase HPLC columns and can exhibit poor ionization efficiency in mass spectrometry. nih.gov Derivatization can introduce a chemical moiety that improves these characteristics. researchgate.net

Amidation/Esterification for Enhanced Ionization: Reagents are used to attach a group that is easily ionizable, particularly for detection in positive ion mode ESI-MS. mdpi.com For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) can be reacted with the carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and pyridine. nih.gov This derivatization significantly improves detection sensitivity. nih.gov Other reagents include anilines and dansyl-containing compounds. ddtjournal.commdpi.com

Table 2: Common Derivatization Strategies for this compound Analysis

Analytical Technique Derivatization Type Common Reagents Purpose Reference
GC-MS Alkylation (Esterification) Methanol/HCl, BF₃ in Methanol Increase volatility and thermal stability colostate.edu
GC-MS Silylation BSTFA, TMCS Increase volatility, improve peak shape sigmaaldrich.comgcms.cz
LC-MS/MS Amidation/Esterification 3-Nitrophenylhydrazine (3-NPH) with EDC Improve ionization efficiency and reverse-phase retention nih.gov
LC-MS/MS Amidation Aniline with EDC Introduce a chargeable moiety for enhanced MS signal mdpi.com

Environmental Fate and Biotransformation Pathways of 12 Chlorododecanoic Acid

Microbial Degradation Pathways

The microbial breakdown of 12-chlorododecanoic acid involves microorganisms capable of metabolizing both fatty acids and halogenated hydrocarbons. The process is typically initiated by enzymatic action that modifies the molecule to facilitate its entry into central metabolic pathways.

While specific studies isolating microorganisms that exclusively degrade this compound are not extensively documented, the degradation of analogous compounds points to several key microbial genera. Aerobic bacteria, particularly from the genera Pseudomonas and Rhodococcus, are well-known for their ability to metabolize chlorinated alkanes and fatty acids. nih.govresearchgate.net For instance, Pseudomonas pavonaceae has been studied for its ability to biodegrade 1,3-dichloroprop-1-ene, utilizing a hydrolytic haloalkane dehalogenase. nih.gov Similarly, species of Rhodococcus are noted for their robust enzymatic machinery capable of handling a wide range of organic compounds. researchgate.net

In addition to wild-type strains, genetically engineered microorganisms are pivotal in biotransformation studies. Escherichia coli and the yeast Saccharomyces cerevisiae are frequently engineered to express specific enzymes, such as cytochrome P450s, to produce valuable chemicals from fatty acids. researchgate.netmdpi.com For example, recombinant Saccharomyces cerevisiae expressing CYP52A17 has been used for the whole-cell biotransformation of lauric acid (dodecanoic acid) into 1,12-dodecanedioic acid. mdpi.com Strains like Limnobacter sp. 105 MED have also been identified as sources of novel monooxygenases for the biosynthesis of ω-hydroxydodecanoic acid from dodecanoic acid. mdpi.com

Table 1: Microbial Strains Implicated in the Degradation of Related Compounds

Microbial Genus/SpeciesRelevant Metabolic CapabilityReference
Pseudomonas sp.Degradation of chlorinated compounds and haloaromatics. nih.govnih.gov nih.govnih.gov
Rhodococcus sp.Biotransformation of fatty acids via CYP enzymes. researchgate.net researchgate.net
Limnobacter sp.Source of CYP153A monooxygenase for fatty acid hydroxylation. mdpi.com mdpi.com
Saccharomyces cerevisiae (recombinant)Whole-cell biotransformation of fatty acids to dicarboxylic acids. mdpi.com mdpi.com
Escherichia coli (recombinant)Host for expressing P450 monooxygenases for producing ω-hydroxy fatty acids. researchgate.net researchgate.net
Bacillus cereusTransformation of hydroxy fatty acids. researchgate.net researchgate.net

Enzymatic Mechanisms of Biotransformation (e.g., Cytochrome P450 Systems)

The primary enzymatic mechanism for the initial oxidation of this compound is catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov These enzymes are hemoproteins that play a crucial role in the metabolism of a vast array of compounds, including fatty acids and xenobiotics. nih.govnih.gov In humans, CYP enzymes from families 1, 2, and 3 are responsible for metabolizing approximately 80% of clinical drugs. nih.gov

The catalytic cycle of a CYP enzyme generally involves the following steps:

The substrate, in this case, this compound, binds to the active site of the enzyme, which contains a heme-iron center. nih.gov

The iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by an electron supplied from a redox partner, such as a reductase protein that uses NAD(P)H. nih.gov

Molecular oxygen binds to the ferrous-heme group. nih.gov

A second electron is transferred, leading to the formation of a short-lived peroxide intermediate. nih.gov

The peroxide group is protonated twice, releasing a molecule of water and forming a highly reactive iron-oxo species (P450 Compound I). nih.gov

This species abstracts a hydrogen atom from the terminal (ω) carbon of the fatty acid, followed by the transfer of the hydroxyl group to form the ω-hydroxy fatty acid.

For this compound, the CYP153A family of enzymes is particularly relevant, as it exhibits high regioselectivity for the terminal position of long-chain fatty acids. researchgate.netmdpi.com This initial hydroxylation is a critical step, converting the relatively inert terminal methyl group into a more reactive primary alcohol. Following this, alcohol dehydrogenases and aldehyde dehydrogenases can further oxidize the hydroxyl group to an aldehyde and then to a carboxylic acid, yielding a chlorinated dicarboxylic acid. nih.gov An alternative or subsequent step involves dehalogenation, where a dehalogenase enzyme cleaves the carbon-chlorine bond, a step essential for detoxifying the compound and channeling the resulting alkane into fatty acid metabolism. nih.gov

The biotransformation would likely proceed through the following key metabolites:

12-Chloro-1-hydroxydodecanoic acid: The initial product of ω-hydroxylation by a cytochrome P450 monooxygenase.

12-Chloro-1,12-dodecanedioic acid: Formed by the subsequent oxidation of the newly introduced hydroxyl group by alcohol and aldehyde dehydrogenases.

Dodecanedioic acid: The product resulting from the enzymatic removal of the chlorine atom by a dehalogenase. This dicarboxylic acid is a valuable chemical building block and can be further metabolized by the cell.

The analytical techniques used to identify such metabolites include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), which allow for the separation and structural elucidation of the transformation products. researchgate.netnih.gov

Table 2: Hypothetical Metabolites in the Biotransformation of this compound

MetabolitePrecursorEnzymatic Step
12-Chloro-1-hydroxydodecanoic acidThis compoundω-Hydroxylation (Cytochrome P450)
12-Chloro-1,12-dodecanedioic acid12-Chloro-1-hydroxydodecanoic acidOxidation (Alcohol/Aldehyde Dehydrogenase)
Dodecanedioic acid12-Chloro-1,12-dodecanedioic acidDehalogenation (Dehalogenase)

Abiotic Degradation Mechanisms in Environmental Compartments

In addition to microbial action, this compound can be degraded by non-biological processes in the environment, primarily through hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves a bond. libretexts.org In the case of this compound, the primary site for hydrolysis is the carbon-chlorine (C-Cl) bond. This reaction involves the substitution of the chlorine atom with a hydroxyl group from water, yielding 12-hydroxydodecanoic acid and hydrochloric acid.

The rate of hydrolysis of alkyl halides depends on several factors, including temperature, pH, and the presence of catalysts. Generally, the hydrolysis of primary alkyl chlorides is a slow process under neutral environmental conditions. The reaction can be catalyzed by acids or bases. libretexts.org For comparison, the hydrolysis of esters, which is a reversible reaction, can be significantly accelerated in the presence of a strong acid or base catalyst. libretexts.org Similarly, the hydrolysis of this compound would be expected to increase under more extreme pH conditions.

Photolytic degradation, or photolysis, involves the breakdown of molecules by absorbing light energy, particularly in the ultraviolet (UV) spectrum. The C-Cl bond in this compound can potentially be cleaved by photolysis, generating a carbon-centered radical and a chlorine radical.

However, studies on similar chlorinated organic compounds suggest that direct photolysis in water may not be a significant degradation pathway. For instance, the degradation of 6-chloronicotinic acid showed no significant change in concentration after 120 minutes of irradiation with UVA light. nih.gov In contrast, photocatalytic degradation, which involves a semiconductor catalyst like titanium dioxide (TiO₂), can be highly effective. nih.gov In such a process, UV light excites the catalyst, generating highly reactive oxygen species that can degrade the organic compound. Therefore, while direct photolysis of this compound may be limited, its degradation could be enhanced in sunlit surface waters containing natural or anthropogenic photocatalytic materials.

Environmental Persistence and Mobility Assessments

The persistence and mobility of a chemical in the environment are critical factors in determining its potential for long-range transport and exposure to biota. For this compound, these properties are influenced by its interactions with soil, sediment, and water.

The movement of this compound through soil and its accumulation in sediment are largely dictated by sorption processes. The extent of sorption is influenced by the organic carbon content of the soil or sediment, clay mineralogy, and the pH of the surrounding environment.

Sorption Mechanisms: The primary mechanism for the sorption of non-polar organic compounds to soil and sediment is partitioning into the organic matter fraction. For a molecule like this compound, which possesses a polar carboxylic acid group and a non-polar chlorinated alkyl chain, both hydrophobic interactions and polar interactions can play a role. The long C12 alkyl chain will favor partitioning into organic matter. The carboxylic acid group, depending on the environmental pH, can be in its neutral or ionized form, which significantly affects its sorption behavior. At a pH below its pKa, the neutral form will be more prevalent, leading to higher sorption to organic matter. Above the pKa, the ionized carboxylate form will be more water-soluble and less likely to sorb to hydrophobic organic matter, but it may interact with positively charged sites on clay minerals.

Table 1: Estimated Physicochemical Properties Influencing Soil and Sediment Interactions

PropertyEstimated Value/Behavior for this compoundImplication for Environmental Fate
Molecular Weight 234.77 g/mol Influences transport and diffusion rates.
Log Kow (Octanol-Water Partition Coefficient) Higher than dodecanoic acid due to the chlorine atom.Higher potential for bioaccumulation and sorption to organic matter.
Water Solubility Expected to be low, decreasing with the presence of the long alkyl chain and chlorine.Limits dissolution in water, favoring partitioning to solid phases.
pKa Similar to other carboxylic acids, likely in the range of 4-5.Determines the ionization state and thus the sorption mechanism and mobility at different environmental pH values.

In aquatic environments, this compound can be transported in both the dissolved phase and sorbed to suspended particles. Its bioavailability to aquatic organisms is a critical factor in determining its potential for ecotoxicological effects.

Transport in Water: The transport of this compound in aquatic systems is influenced by water flow, partitioning to suspended solids and sediment, and potential volatilization from the water surface. Given its expected low water solubility and moderate to high hydrophobicity, a significant fraction of the compound is likely to be associated with suspended particulate matter and bottom sediments. This association with particles can lead to its deposition in quiescent areas of water bodies.

Bioavailability: Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For this compound in aquatic systems, the dissolved fraction is generally considered to be the most bioavailable. However, ingestion of contaminated particles can also be a route of exposure for some organisms. The presence of dissolved organic matter (DOM) in the water can bind to hydrophobic compounds like this compound, which can reduce its bioavailability by making it less available for direct uptake across biological membranes.

Ecotoxicological Implications and Mechanistic Insights (Focus on Environmental Behavior)

The ecotoxicological effects of this compound are related to its chemical structure and how it interacts with biological systems. While specific toxicity data for this compound is scarce, information on related chlorinated fatty acids and halogenated compounds provides a basis for understanding its potential environmental impact.

Chlorinated fatty acids have been identified as a class of compounds with the potential for adverse effects on aquatic organisms. The mechanism of toxicity for these compounds is not always straightforward and can differ from that of other persistent organic pollutants.

Narcosis: For many organic compounds, the primary mechanism of toxicity is narcosis, a non-specific disruption of cell membrane function. The lipophilicity of a compound, often estimated by its Log Kow, is a key determinant of its narcotic potential. Given the long alkyl chain of this compound, narcosis is a plausible mechanism of toxicity.

Specific Mechanisms: In addition to narcosis, halogenated compounds can exhibit more specific modes of toxic action. The presence of the chlorine atom can alter the metabolic pathways of the fatty acid within an organism. For instance, some chlorinated fatty acids have been shown to be incorporated into lipids, which can affect membrane fluidity and function. There is also evidence that the metabolism of chlorinated compounds can lead to the formation of reactive intermediates that can cause cellular damage. Studies on other chlorinated aliphatic compounds have shown that they can be degraded by microorganisms, but the degradation process can sometimes lead to the formation of more toxic byproducts. nih.gov

Table 2: Potential Ecotoxicological Effects of Chlorinated Fatty Acids on Model Organisms

Model OrganismPotential EffectsMechanistic Basis
Algae Inhibition of growth and photosynthesis.Disruption of cell membranes, interference with enzymatic processes.
Invertebrates (e.g., Daphnia magna) Immobilization, reduced reproduction, and mortality.Narcosis, disruption of molting and development.
Fish Acute mortality, sublethal effects on growth and reproduction.Narcosis, bioaccumulation in fatty tissues leading to systemic effects.

Quantitative Structure-Activity Relationships (QSARs) are models that relate the chemical structure of a compound to its biological activity or environmental fate. For halogenated organic compounds, several structural features are known to influence their behavior.

Chain Length: In a homologous series of fatty acids, increasing the chain length generally leads to increased hydrophobicity (higher Log Kow), which in turn results in greater sorption to soil and sediment, higher bioaccumulation potential, and often increased narcotic toxicity.

Halogenation: The presence, type, and position of the halogen atom significantly impact the compound's properties.

Increased Hydrophobicity: The addition of a chlorine atom to an alkyl chain generally increases its lipophilicity.

Altered Reactivity: The carbon-chlorine bond can be susceptible to cleavage through various biological and abiotic processes, leading to degradation. The position of the chlorine atom on the chain can influence the rate and pathway of this degradation. For ω-chlorinated fatty acids like this compound, the terminal chlorine may be a site for initial enzymatic attack.

Toxicity: The presence of a halogen can increase the toxicity of a compound compared to its non-halogenated analog. QSAR studies on other halogenated compounds have shown that parameters related to the electronic properties of the molecule, in addition to hydrophobicity, can be important predictors of toxicity.

While specific QSAR models for this compound are not available, the general principles of structure-activity relationships suggest that its environmental behavior will be a function of its C12 chain length and the presence of the terminal chlorine atom, leading to a compound with the potential for persistence, bioaccumulation, and toxicity in the environment.

Computational and Theoretical Studies of 12 Chlorododecanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of molecules. purdue.edu These calculations can predict molecular structure, reactivity, and spectroscopic properties, providing a fundamental understanding of a compound's behavior.

The electronic structure of 12-chlorododecanoic acid dictates its chemical reactivity. Quantum chemical methods are used to calculate various descriptors that quantify this reactivity. ias.ac.in By solving approximations of the Schrödinger equation, these methods map the distribution of electrons within the molecule, highlighting regions susceptible to chemical attack. purdue.edu

Key electronic descriptors include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution across the molecule. For this compound, negative potential is concentrated around the electronegative oxygen atoms of the carboxyl group and the chlorine atom, indicating sites prone to electrophilic attack. The long hydrocarbon chain exhibits a neutral potential.

DescriptorSignificance for this compound
HOMO EnergyIndicates the energy of the most available electrons, likely located on the carboxylate group or chlorine atom, for donation in a reaction.
LUMO EnergyIndicates the energy of the lowest energy orbital to accept electrons, relevant for reactions with nucleophiles.
HOMO-LUMO GapA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electrostatic PotentialReveals electron-rich sites (carboxyl oxygen, chlorine) and the nonpolar nature of the alkyl chain, guiding understanding of intermolecular interactions.

Quantum mechanics/molecular mechanics (QM/MM) calculations are instrumental in elucidating reaction mechanisms within complex enzyme environments like cytochrome P450 (P450). semanticscholar.orgnih.gov P450 enzymes are known to metabolize fatty acids through hydroxylation. nih.gov The metabolism of this compound would likely involve the activation of a C-H bond by the potent high-valent iron-oxo species (Compound I) in the P450 active site. nih.gov

Transition state (TS) calculations are used to map the potential energy surface of the reaction. semanticscholar.orgresearchgate.net This involves:

Locating the Transition State: Identifying the highest energy structure along the reaction coordinate, which represents the kinetic barrier to the reaction. For the hydroxylation of this compound, this would be the point of hydrogen abstraction from the alkyl chain by the P450 Compound I. researchgate.net

Calculating Activation Energy: The energy difference between the reactants (enzyme-substrate complex) and the transition state determines the reaction rate. A lower activation energy implies a faster reaction. Calculations can compare the barriers for hydrogen abstraction at different positions along the chain (e.g., the ω and ω-1 positions) to predict regioselectivity.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the reactant and product states (the hydroxylated intermediate). nih.gov

These computational approaches reveal the step-by-step mechanism, including the formation of intermediates and the energetic feasibility of different pathways. semanticscholar.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. core.ac.uk This technique is invaluable for studying how flexible molecules like this compound behave and interact with their environment, such as an enzyme's active site. mdpi.com

The long, flexible alkyl chain of this compound can adopt numerous conformations. MD simulations are used to explore its preferred shapes and orientations when binding to an enzyme like P450. P450 enzymes possess a deep, hydrophobic active site channel that accommodates fatty acid substrates. nih.govnih.gov

MD simulations can reveal:

Substrate Entry and Binding: Simulations can track the pathway of this compound from the solvent into the P450 active site channel. nih.gov

Binding Pose: They identify the stable binding orientation of the substrate within the active site. The hydrophobic alkyl chain typically interacts with nonpolar amino acid residues lining the channel, while the polar carboxylate head group forms hydrogen bonds or salt bridges with charged/polar residues near the channel entrance.

Conformational Changes: Both the ligand and the enzyme can undergo conformational changes upon binding. nih.gov MD simulations show how the enzyme might adapt its shape to accommodate the substrate and how the substrate orients its terminal end towards the catalytic heme group for reaction.

Role of Key Residues: By analyzing the interactions over time, specific amino acid residues critical for substrate recognition, binding, and positioning can be identified. core.ac.uk

Simulation AspectInformation Gained for this compound in P450
Root Mean Square Deviation (RMSD)Measures the stability of the ligand-protein complex over the simulation time.
Root Mean Square Fluctuation (RMSF)Identifies flexible regions of the protein and ligand, showing how different parts of the alkyl chain move within the active site.
Interaction Energy AnalysisQuantifies the contribution of specific amino acid residues to the overall binding affinity.
Substrate Channel AnalysisReveals the dynamics of channel opening and closing, which controls substrate access to the catalytic site. nih.govnih.gov

MD simulations are also used to study the behavior of this compound in condensed phases, such as in aqueous solution or at a lipid membrane interface. In water, the molecule will exhibit amphiphilic behavior: the polar carboxyl head group will interact favorably with water molecules through hydrogen bonding, while the nonpolar chloro-alkyl tail will be driven to minimize its contact with water, a phenomenon known as the hydrophobic effect.

Simulations can model the aggregation of multiple this compound molecules to form micelles or their insertion into a model lipid bilayer. These studies provide insight into its partitioning behavior and its potential to cross biological membranes. The simulations quantify key intermolecular forces, including van der Waals interactions (including London dispersion forces) between the alkyl chains and electrostatic interactions between the polar head groups and the surrounding environment. researchgate.netnih.gov

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics applies computational methods to analyze large datasets of chemical information. QSAR and QSPR are key cheminformatics tools that build mathematical models to predict the biological activity (QSAR) or physicochemical properties (QSPR) of compounds based on their molecular structure. mdpi.combiointerfaceresearch.com

For this compound, these studies involve:

Descriptor Calculation: A wide range of numerical descriptors are calculated to represent the molecule's structure. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. nih.gov

Model Building: Using a dataset of similar compounds with known activities or properties, statistical or machine learning methods (e.g., multiple linear regression, artificial neural networks) are used to build a model that correlates the descriptors with the observed outcome. biointerfaceresearch.com

Prediction: The model can then be used to predict the activity or property of new or untested compounds like this compound.

A QSAR model could predict the inhibitory activity of this compound against a specific enzyme by relating its structural features to those of known inhibitors. A QSPR model could predict physical properties like aqueous solubility, boiling point, or lipophilicity (logP), which are crucial in fields like environmental science and drug development. mdpi.comresearchgate.net

Prediction of Physicochemical Parameters Relevant to Reactivity and Environmental Fate

These predictive models use large datasets of known chemicals to build statistical relationships between molecular descriptors (e.g., size, shape, electronic properties) and specific endpoints. For this compound, the presence of a long alkyl chain and a terminal chlorine atom are key structural features that would be considered by these models.

Relevant physicochemical parameters that can be predicted include:

LogP (Octanol-Water Partition Coefficient): This parameter indicates the hydrophobicity of a molecule. A higher LogP value suggests a greater tendency to partition into fatty tissues and a lower affinity for water. For this compound, a relatively high LogP would be expected due to its long carbon chain.

Water Solubility: This is inversely related to LogP and indicates the maximum amount of the substance that can dissolve in water. Lower water solubility affects the transport of the chemical in aquatic environments.

Vapor Pressure: This parameter is a measure of a substance's tendency to evaporate. Chemicals with low vapor pressure are less likely to be found in the atmosphere. Long-chain fatty acids generally have low vapor pressures. tue.nlresearchgate.net

Henry's Law Constant: This constant relates the partial pressure of a substance in the air to its concentration in water, indicating its tendency to partition between these two environmental compartments.

Bioconcentration Factor (BCF): This is a measure of a chemical's potential to accumulate in aquatic organisms from the surrounding water. A high LogP often correlates with a higher BCF.

Soil Adsorption Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to soil and sediment organic matter. High Koc values suggest that the compound will be less mobile in soil.

The following table outlines the significance of these predicted parameters for understanding the environmental fate and reactivity of this compound.

Physicochemical ParameterPredicted Relevance for this compoundSignificance for Reactivity and Environmental Fate
LogP HighHigh potential for bioaccumulation in fatty tissues of organisms; low affinity for water.
Water Solubility LowLimited transport in aquatic systems; tendency to partition to sediment.
Vapor Pressure LowUnlikely to be a significant atmospheric pollutant.
Henry's Law Constant Low to ModerateWill predominantly reside in water and soil rather than the atmosphere.
Bioconcentration Factor (BCF) HighPotential to accumulate in aquatic organisms, leading to biomagnification.
Soil Adsorption Coefficient (Koc) HighLikely to be immobile in soil, with a tendency to bind to organic matter.

These predicted parameters collectively suggest that if released into the environment, this compound would likely persist in soil and sediment, with a significant potential for bioaccumulation in organisms.

Modeling of Biological Interactions (Non-Human Specificities)

Computational models can also be used to predict how this compound might interact with biological systems in non-human organisms. These models can help to identify potential targets and mechanisms of toxicity.

One area of concern for halogenated organic compounds is their potential to disrupt lipid metabolism. Studies on cetaceans have shown significant correlations between exposure to organohalogen contaminants and alterations in fatty acid profiles, suggesting that these compounds can interfere with lipid metabolism. While these studies encompass a broad range of organohalogens, they highlight a potential area of biological interaction for this compound in marine mammals.

Furthermore, chlorinated fatty acids have been identified as potential mediators of toxicity following exposure to chlorine gas. These chlorinated lipids can be formed endogenously and may contribute to inflammatory responses and cell death. researchgate.net Computational models could be employed to investigate the potential for this compound to mimic or interfere with these pathways in various non-human species.

In silico studies on haloacid dehalogenase enzymes from bacteria and fungi have been conducted to understand their interaction with chloroalkanoic acids. nih.govnih.gov These studies use molecular docking to predict how substrates bind to the active site of the enzyme. Such models could be applied to this compound to predict its potential for biodegradation by microorganisms possessing these enzymes. The length of the alkyl chain is a critical factor in these interactions, with docking energies often decreasing as the chain length increases. nih.gov

Docking Studies and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the molecular basis of a ligand's biological activity and can guide the design of new molecules with specific functions.

While specific docking studies for this compound are not widely published, valuable insights can be drawn from studies on structurally similar molecules. A notable example is the X-ray crystallography study of 12-bromododecanoic acid , a close structural analog, in complex with bovine β-lactoglobulin . nih.govresearchgate.net β-lactoglobulin is a major whey protein in bovine milk and is known to bind hydrophobic molecules, suggesting a role in their transport. bohrium.comwikipedia.org

The study revealed that 12-bromododecanoic acid binds within the central calyx, or cavity, of the β-lactoglobulin protein. nih.govresearchgate.net The carboxylate head group of the fatty acid is positioned at the surface of the protein, while the hydrophobic alkyl chain, including the terminal bromine atom, is buried deep within the hydrophobic pocket of the calyx. This binding mode resolves a long-standing debate about the binding site of fatty acid-like ligands in this protein.

Given the high degree of structural similarity between 12-bromododecanoic acid and this compound (differing only in the terminal halogen atom), it is highly probable that this compound would bind to β-lactoglobulin in a nearly identical fashion. Molecular docking simulations could be used to model this interaction, as has been done for other ligands with β-lactoglobulin. mdpi.comnih.govjonln.com Such a model would likely show the chlorine atom of this compound occupying a similar position to the bromine atom in the crystal structure.

The following table summarizes the key interactions observed in the 12-bromododecanoic acid/β-lactoglobulin complex, which are predicted to be highly similar for this compound.

Interacting Moiety of LigandInteracting Residues in β-Lactoglobulin's CalyxType of Interaction
Carboxylate Head GroupSurface-exposed polar/charged residuesHydrogen bonding, electrostatic interactions
Alkyl ChainNonpolar, hydrophobic amino acid residues lining the calyxVan der Waals forces, hydrophobic interactions
Terminal Halogen (Bromo/Chloro)Deeply buried hydrophobic residuesVan der Waals forces, hydrophobic interactions

Beyond β-lactoglobulin, long-chain fatty acids are known to bind to other proteins, such as serum albumin and various fatty acid-binding proteins (FABPs) . nih.govtottori-u.ac.jpcrimsonpublishers.comnih.gov Serum albumin is the most abundant protein in blood plasma and serves as a transport vehicle for fatty acids and many other molecules. nih.govtottori-u.ac.jp FABPs are a family of intracellular proteins that are involved in the transport and metabolism of fatty acids. crimsonpublishers.comnih.govnih.gov Docking studies are frequently used to investigate the binding of fatty acids to these proteins, revealing specific binding sites and key interacting amino acid residues. nih.govnih.gov It is plausible that this compound could also bind to these proteins, and molecular docking would be a valuable tool to model these potential interactions.

Q & A

Q. What are the common catalytic pathways for 12-chlorododecanoic acid in cytochrome P450 (CYP) enzymes, and how do they differ across isoforms?

  • Methodological Answer: To study CYP-mediated oxidation, incubate this compound with recombinant CYP isoforms (e.g., CYP4A1, CYP2E1) in microsomal preparations. Monitor reaction products via LC-MS or GC-MS. CYP4A1 predominantly oxidizes the terminal (ω) carbon, yielding chlorododecanal, while CYP2E1 favors ω−1 hydroxylation, producing 11-hydroxy-12-chlorododecanoic acid. Control experiments with deuterated analogs (e.g., 12,12-dideutero-12-chlorododecanoic acid) can confirm catalytic specificity by observing isotope effects on product ratios .

Q. What experimental protocols are recommended for characterizing the physicochemical properties of this compound?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure and purity. Differential scanning calorimetry (DSC) determines melting points, while HPLC with UV detection quantifies impurities. For solubility studies, employ shake-flask methods in buffered aqueous solutions (pH 2–10) and organic solvents (e.g., DMSO, ethanol) .

Q. How can researchers resolve discrepancies in product distributions reported for this compound oxidation?

  • Methodological Answer: Variations in product ratios may arise from enzyme source differences (e.g., bacterial vs. mammalian CYP isoforms) or contamination by aldehyde dehydrogenase. Use purified enzymes, conduct kinetic assays under anaerobic conditions, and validate results with isotopically labeled substrates (e.g., 12,12,12-d₃-12-chlorododecanoic acid) to track oxidation pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use fume hoods for weighing and synthesis steps. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store the compound in airtight containers at 4°C. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Reference safety data sheets (SDS) for specific hazard classifications .

Advanced Research Questions

Q. How do deuterium isotope effects influence the regioselectivity of this compound oxidation in CYP4A1?

  • Methodological Answer: Synthesize 12,12-dideutero-12-chlorododecanoic acid via halogen-lithium exchange followed by deuteration. Compare turnover rates and product ratios (ω vs. ω−1 hydroxylation) between deuterated and non-deuterated substrates. A kinetic isotope effect (KIE) >1 indicates C–H bond cleavage is rate-limiting. For CYP4A1, deuteration shifts oxidation to the ω−1 position due to increased bond strength at the terminal carbon .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?

  • Methodological Answer: Employ asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) during chlorination. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For large-scale synthesis, use flow chemistry with immobilized catalysts to enhance yield and reduce racemization .

Q. How can computational modeling predict interactions between this compound and CYP4A1?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using CYP4A1’s crystal structure (PDB ID: 1PO5). Analyze binding affinities and orientation of the chlorine atom relative to the heme iron. Validate predictions with mutagenesis studies (e.g., Phe318Ala mutants) to assess substrate-channeling effects .

Q. What analytical challenges arise when distinguishing between aldehyde and alcohol products in CYP-catalyzed reactions of this compound?

  • Methodological Answer: Derivatize products with 2,4-dinitrophenylhydrazine (DNPH) to stabilize aldehydes for UV detection. For alcohols, use trifluoroacetic anhydride (TFAA) derivatization followed by GC-MS. Employ tandem MS/MS to differentiate isobaric ions (e.g., m/z 215 for aldehyde vs. m/z 217 for alcohol derivatives) .

Q. How does this compound serve as a mechanistic probe in lipid metabolism studies?

  • Methodological Answer: Use radiolabeled [¹⁴C]-12-chlorododecanoic acid to track β-oxidation pathways in hepatocyte models. Compare metabolite profiles with natural fatty acids (e.g., lauric acid) to identify enzymatic bottlenecks. Pair with siRNA knockdowns of acyl-CoA dehydrogenases to validate metabolic flux alterations .

Q. What ethical considerations apply when designing in vivo studies with this compound?

  • Methodological Answer:
    Prioritize alternatives to animal testing (e.g., in vitro microphysiological systems). If animal models are necessary, adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval. Disclose potential hepatotoxicity risks in grant proposals and publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.